molecular formula C6H7ClN2 B2653903 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 91417-91-3

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B2653903
CAS No.: 91417-91-3
M. Wt: 142.59
InChI Key: DIEMOTDSVHBHCR-UHFFFAOYSA-N
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Description

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of fused imidazoles. This compound is characterized by a pyrrolo[1,2-a]imidazole core with a chlorine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method provides a convenient route to obtain the desired compound . The reaction conditions generally include the use of phosphoryl chloride as a dehydrating agent, and the reaction is carried out under controlled temperature conditions to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity of the compound. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of the WDR5-WIN site, a chromatin-regulatory scaffold protein overexpressed in various cancers . By binding to this site, the compound can interfere with the protein’s function, leading to potential therapeutic effects.

Comparison with Similar Compounds

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be compared with other similar compounds, such as:

The presence of the chlorine atom in this compound imparts unique chemical properties, making it distinct from its analogs

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEMOTDSVHBHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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